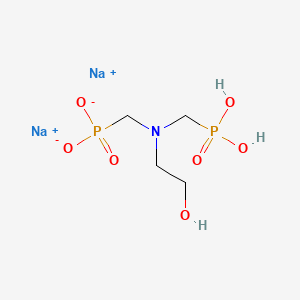
2-Pyridinepropanoic acid, alpha-amino-1,4-dihydro-5-hydroxy-4-oxo-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La isomimosina es un aminoácido no proteico que es químicamente similar a la tirosina. Se encuentra en ciertas plantas, particularmente en el género Leucaena y Mimosa.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La isomimosina se puede sintetizar mediante varios métodos. Un enfoque común implica la biosíntesis a partir de O-acetilserina y 3-hidroxi-4-piridona. Este método se usa a menudo en entornos de laboratorio para producir isomimosina en cantidades más pequeñas .
Métodos de producción industrial
A escala industrial, la isomimosina se extrae típicamente de las hojas y semillas de Leucaena leucocephala. El proceso de extracción implica la maceración del material vegetal, seguida de pasos de purificación para aislar el compuesto. La extracción con agua caliente es un método común utilizado para obtener isomimosina de las hojas de Leucaena .
Análisis De Reacciones Químicas
Tipos de reacciones
La isomimosina experimenta diversas reacciones químicas, que incluyen:
Oxidación: La isomimosina se puede oxidar para formar diferentes productos, dependiendo de las condiciones y reactivos utilizados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la isomimosina.
Sustitución: La isomimosina puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en reacciones de sustitución, dependiendo del producto deseado.
Principales productos formados
Los principales productos formados a partir de estas reacciones varían en función de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de la isomimosina puede conducir a la formación de diferentes derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
La isomimosina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de diversos compuestos.
Biología: La isomimosina se estudia por sus efectos en la regulación del ciclo celular y la apoptosis.
Industria: La isomimosina se explora por sus propiedades antioxidantes y antimicrobianas, lo que la hace útil en el desarrollo de productos farmacéuticos y cosméticos
Mecanismo De Acción
La isomimosina ejerce sus efectos principalmente a través de la inhibición de la síntesis de ADN. Altera el metabolismo de los desoxirribonucleótidos, lo que lleva al arresto del ciclo celular en la fase G1 tardía. La isomimosina también induce la apoptosis al causar daño al ADN y activar la respuesta al daño del ADN. Actúa como quelante de hierro y zinc, lo que contribuye aún más a sus actividades biológicas .
Comparación Con Compuestos Similares
La isomimosina es similar a otros aminoácidos no proteicos como la mimosina y la tirosina. Es única en su capacidad para quelar hierro y zinc, lo que juega un papel crucial en su mecanismo de acción. Otros compuestos similares incluyen:
Mimosina: Encontrada en las mismas especies de plantas, la mimosina comparte muchas actividades biológicas con la isomimosina, pero difiere en sus interacciones moleculares específicas.
Tirosina: Aunque estructuralmente similar, la tirosina no exhibe las mismas propiedades quelantes que la isomimosina
Las propiedades únicas de la isomimosina la convierten en un compuesto valioso para diversas aplicaciones científicas e industriales.
Propiedades
Número CAS |
60343-50-2 |
|---|---|
Fórmula molecular |
C8H10N2O4 |
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(5-hydroxy-4-oxo-1H-pyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O4/c9-5(8(13)14)1-4-2-6(11)7(12)3-10-4/h2-3,5,12H,1,9H2,(H,10,11)(H,13,14)/t5-/m0/s1 |
Clave InChI |
KVSKOSSPNYWOHF-YFKPBYRVSA-N |
SMILES isomérico |
C1=C(NC=C(C1=O)O)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=C(NC=C(C1=O)O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


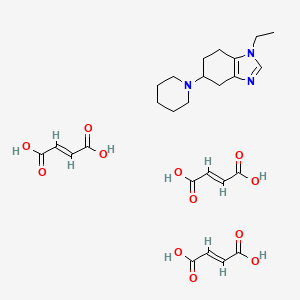

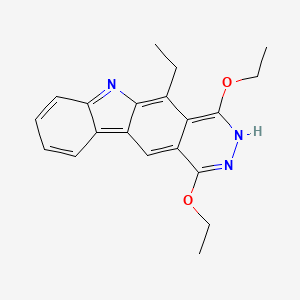


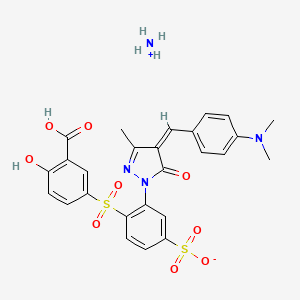

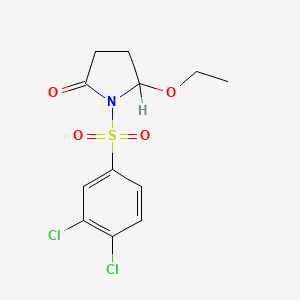
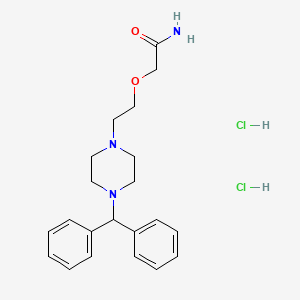
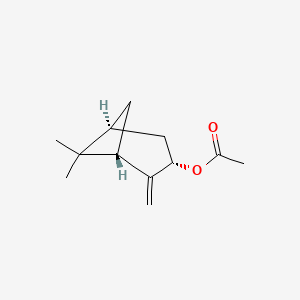

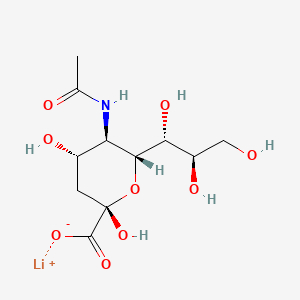
![Benzoic acid, 5-(aminosulfonyl)-2-[(3-carboxypropyl)amino]-4-chloro-](/img/structure/B12736890.png)
